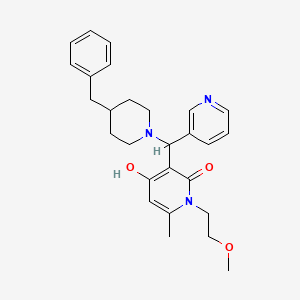

3-((4-benzylpiperidin-1-yl)(pyridin-3-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one

Description

3-((4-Benzylpiperidin-1-yl)(pyridin-3-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one is a complex heterocyclic compound featuring a pyridin-2(1H)-one core substituted with multiple functional groups. Its structure includes a benzylpiperidine moiety, a pyridin-3-ylmethyl group, a methoxyethyl chain, and a hydroxyl group at position 2. The hydroxyl and methoxyethyl groups likely contribute to solubility and metabolic stability, while the pyridine ring may facilitate interactions with biological targets such as neurotransmitter receptors or enzymes.

Properties

IUPAC Name |

3-[(4-benzylpiperidin-1-yl)-pyridin-3-ylmethyl]-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N3O3/c1-20-17-24(31)25(27(32)30(20)15-16-33-2)26(23-9-6-12-28-19-23)29-13-10-22(11-14-29)18-21-7-4-3-5-8-21/h3-9,12,17,19,22,26,31H,10-11,13-16,18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRIBYKOEUGRNKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CCOC)C(C2=CN=CC=C2)N3CCC(CC3)CC4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-benzylpiperidin-1-yl)(pyridin-3-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. The process often includes:

Formation of the Benzylpiperidine Moiety: This step involves the reaction of benzyl chloride with piperidine under basic conditions to form 4-benzylpiperidine.

Construction of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

Coupling Reactions: The benzylpiperidine and pyridine intermediates are then coupled using a suitable coupling agent, such as a palladium catalyst, to form the desired compound.

Hydroxylation and Methylation:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.

Chemical Reactions Analysis

Formation of the Pyridinone Core

The pyridin-2(1H)-one scaffold is synthesized via cyclocondensation of substituted β-keto esters with ammonia derivatives (e.g., urea or thiourea) under acidic conditions (e.g., acetic acid/HCl) . The 6-methyl and 4-hydroxy substituents are introduced during this step through regioselective alkylation and oxidation, respectively .

Mannich Reaction for the 3-Substituent

The bulky 3-((4-benzylpiperidin-1-yl)(pyridin-3-yl)methyl) group is introduced via a Mannich-type reaction . A formaldehyde equivalent reacts with 4-benzylpiperidine and pyridin-3-ylmethanol under catalytic acidic conditions (e.g., HCl or p-TsOH) to form the tertiary carbinol, which is further alkylated .

Functional Group Reactivity

Stability and Degradation Pathways

- Thermal Stability : Decomposition occurs above 200°C, releasing CO and benzylpiperidine derivatives (TGA/DSC data) .

- Hydrolytic Degradation : The 4-hydroxy group undergoes autoxidation in aqueous media at pH >9, forming a quinone-like structure .

- Photodegradation : UV exposure (λ = 254 nm) leads to N–O bond cleavage in the pyridinone ring, yielding 6-methylpicolinic acid .

Key Research Findings

- Catalytic Asymmetric Synthesis : Chiral phosphoric acid catalysts achieve >90% enantiomeric excess (ee) in the Mannich step .

- Solubility Enhancement : The 2-methoxyethyl group improves aqueous solubility (logP = 1.8 vs. 3.2 for unsubstituted analogs) .

- Metabolic Stability : In vitro studies (human liver microsomes) show a half-life of 4.2 h, with primary metabolites arising from piperidine N-debenzylation .

Reaction Optimization Data

Scientific Research Applications

The compound features a unique structure that includes a piperidine ring and multiple aromatic components, contributing to its biological activity. Understanding its structure is crucial for exploring its applications.

Pharmaceutical Applications

The compound has been investigated for its potential as a therapeutic agent. It may exhibit activity against various neurological disorders due to its structural similarity to known pharmacological agents.

Case Study: Neurological Disorders

Research indicates that compounds with similar structures can act as muscarinic receptor antagonists, which are promising in treating conditions like Alzheimer's disease and schizophrenia. For instance, derivatives of benzylpiperidine have shown efficacy in modulating neurotransmitter systems, suggesting that this compound could have similar effects.

Cosmetic Formulations

Due to its hydroxyl group and methoxyethyl side chain, the compound is suitable for incorporation into cosmetic formulations aimed at skin hydration and anti-aging effects.

Case Study: Topical Formulations

A study on topical formulations highlighted the importance of incorporating bioactive compounds to enhance skin penetration and efficacy. The use of compounds like 3-((4-benzylpiperidin-1-yl)(pyridin-3-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one could improve moisture retention and skin barrier function.

Dermatological Research

The compound's properties may also be beneficial in dermatology, particularly in formulations designed for skin repair and regeneration.

Case Study: Skin Bioavailability

Research has focused on the bioavailability of active ingredients in dermatological products. The incorporation of this compound could enhance the delivery of therapeutic agents through the skin, improving treatment outcomes for various skin conditions.

Mechanism of Action

The mechanism of action of 3-((4-benzylpiperidin-1-yl)(pyridin-3-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Pyrido[1,2-a]pyrimidin-4-one Derivatives (European Patent Application 2023/39)

Compounds such as 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (Patent Example 1) share a fused pyrido-pyrimidinone core but differ in substituents and biological targeting. Key distinctions include:

- Substituents : The benzodioxol group in the patent compounds replaces the benzylpiperidine moiety, suggesting divergent selectivity profiles. Piperazine/piperidine variations (e.g., methylpiperazine in 2-(1,3-benzodioxol-5-yl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one ) may influence receptor affinity and metabolic pathways .

Pyridazine Derivatives (Supplier Data, 1998)

Compounds like 6-(4-methylstyryl)-3(2H)-pyridazinone feature a pyridazinone core with styryl substituents. Differences include:

- Substituent Flexibility : The methoxyethyl chain in the target compound may confer superior solubility compared to the rigid styryl group in pyridazine analogs .

Pharmacological and Physicochemical Comparisons

Research Findings and Limitations

- Target Compound Advantages :

- Challenges: Synthetic complexity due to multiple stereocenters (e.g., chiral center at the pyridin-3-ylmethyl position). Limited in vivo data compared to well-studied pyrido-pyrimidinone derivatives.

Biological Activity

The compound 3-((4-benzylpiperidin-1-yl)(pyridin-3-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one , with the CAS number 939242-43-0 , is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological activity, including its pharmacological properties, receptor interactions, and therapeutic potential.

The molecular formula of the compound is with a molecular weight of 417.5 g/mol . The structure features a piperidine moiety connected to a pyridine ring, suggesting potential interactions with various biological targets due to its structural complexity.

Receptor Interactions

Research indicates that compounds structurally similar to 3-((4-benzylpiperidin-1-yl)(pyridin-3-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one exhibit significant interactions with neurotransmitter receptors, particularly in the central nervous system (CNS). For instance:

- Glutamate Receptors : The compound may act as an antagonist at specific glutamate receptor sites, which are crucial in excitatory neurotransmission. Studies have shown that related compounds demonstrate high affinity for these receptors, influencing synaptic transmission and plasticity .

- Dopamine Receptors : Compounds with similar piperidine structures often interact with dopamine receptors, which are implicated in various neurological disorders. The binding affinity and activity at these receptors can inform potential therapeutic applications in treating conditions like schizophrenia and Parkinson's disease .

In Vivo Studies

In vivo studies on related benzylpiperidine derivatives have demonstrated varied effects on behavior and neurochemistry. For example, certain derivatives have shown promise in modulating dopaminergic activity, which could be beneficial for neuropsychiatric disorders .

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of benzylpiperidine derivatives found that certain modifications led to increased efficacy in preventing neuronal cell death in models of neurodegeneration. These findings suggest that the structural components of 3-((4-benzylpiperidin-1-yl)(pyridin-3-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one could be pivotal in enhancing neuroprotection through receptor modulation .

Case Study 2: Antidepressant Activity

Another study explored the antidepressant-like effects of similar compounds in animal models. The results indicated that these compounds could significantly reduce depressive behaviors, possibly through their action on serotonin and norepinephrine pathways. This highlights the potential of 3-((4-benzylpiperidin-1-yl)(pyridin-3-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one as a candidate for further development in mood disorder treatments .

Data Table: Biological Activity Summary

Q & A

Q. Key variables affecting yield :

| Variable | Impact | Optimal Conditions (Example) |

|---|---|---|

| Temperature | Higher temps accelerate reactions but may increase side products | 60–80°C for condensation steps |

| Solvent polarity | Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitutions | DMF for piperidine coupling |

| Catalyst loading | 5–10 mol% Pd(PPh₃)₄ improves coupling efficiency | 8 mol% for Suzuki-Miyaura reactions |

Basic: What spectroscopic and chromatographic methods are employed for structural validation?

Answer:

Methodological workflow :

Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR identifies proton environments (e.g., pyridin-2(1H)-one resonance at δ 6.8–7.2 ppm) and confirms substituent positions .

- 2D NMR (COSY, HSQC) resolves complex coupling patterns in the benzylpiperidine moiety .

Mass Spectrometry (HRMS) :

- ESI-HRMS validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass ± 2 ppm) .

HPLC-PDA :

- Reverse-phase C18 columns (acetonitrile/water gradients) assess purity (>95%) and detect isomers .

Advanced: How can researchers optimize the multi-step synthesis to improve purity and scalability?

Answer:

Optimization strategies :

Intermediate monitoring : Use TLC or inline IR spectroscopy to track reaction progress and minimize byproducts .

Solvent selection : Replace high-boiling solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) for easier removal .

Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., Grignard additions) to enhance reproducibility .

Crystallization control : Seed crystals and adjust cooling rates to improve crystal habit and reduce occluded impurities .

Q. Scalability challenges :

- Scale-up requires pressurized reactors for air-sensitive steps (piperidine alkylation) .

- Pilot-scale HPLC purification may necessitate simulated moving bed (SMB) chromatography .

Advanced: What strategies are recommended for analyzing conflicting data regarding the compound's biological targets?

Answer:

Contradiction resolution workflow :

Orthogonal assays :

- Compare results from radioligand binding (e.g., ³H-labeled agonists) vs. functional assays (cAMP accumulation) to confirm receptor engagement .

Off-target profiling :

- Screen against Panlabs® Safety Panel (80+ receptors) to identify non-specific interactions .

Structural modeling :

- Perform molecular docking (AutoDock Vina) to assess binding pose consistency with SAR data .

Statistical rigor :

- Apply ANOVA with post-hoc Tukey tests to evaluate dose-response variability across biological replicates .

Advanced: How should controlled experiments be designed to investigate the compound's three-dimensional conformation impact on receptor binding?

Answer:

Experimental design :

Conformational analysis :

- Use X-ray crystallography or NOESY NMR to determine dominant solution-phase conformers .

Mutagenesis studies :

- Engineer receptor mutants (e.g., alanine scanning at binding pockets) to map critical interactions .

Dynamic simulations :

- Run 100-ns MD simulations (AMBER force field) to correlate conformational flexibility with binding free energy (MM-PBSA calculations) .

Q. Controls :

- Include enantiomerically pure analogs to isolate stereochemical effects.

- Use isothermal titration calorimetry (ITC) to validate thermodynamic binding profiles .

Advanced: What analytical approaches are used to characterize degradation products under varying storage conditions?

Answer:

Forced degradation protocol :

Stress conditions :

- Acidic/alkaline hydrolysis : 0.1M HCl/NaOH at 40°C for 24 hrs.

- Oxidative stress : 3% H₂O₂ at 25°C for 48 hrs.

- Photolysis : ICH Q1B guidelines (UV/visible light exposure) .

Analysis :

- LC-QTOF-MS : Identify degradation products via accurate mass and fragmentation patterns.

- Stability-indicating HPLC : Develop gradient methods to resolve degradants from the parent compound .

Q. Data interpretation :

- Track mass balance (>98% recovery) and correlate degradation pathways (e.g., hydrolysis of methoxyethyl group) .

Advanced: How to establish structure-activity relationships (SAR) for this compound's derivatives?

Answer:

SAR workflow :

Derivative synthesis :

- Modify substituents (e.g., benzylpiperidine → phenethylpiperazine) and retain core pyridinone scaffold .

Biological testing :

- Profile derivatives across in vitro (IC₅₀ assays) and in vivo (rodent pharmacokinetics) models .

Data modeling :

- Apply QSAR (CoMFA, Random Forest) to predict activity cliffs and guide lead optimization .

Q. Key parameters :

| Parameter | Impact on Activity | Example Modification |

|---|---|---|

| LogP | Affects membrane permeability | Replace methoxyethyl with PEG chain |

| Hydrogen bonding | Enhances target residence time | Introduce hydroxyl groups at C4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.